4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is an organic compound containing a boron atom bonded to a bromophenyl group (with bromine at the 4th position and fluorine at the 2nd position), and a N-butyldiethanolamine ester group []. It is a relatively new compound, and limited information is available on its origin and specific significance in scientific research. However, based on its structure, it is likely a functionalized organic molecule designed for use in organic synthesis or medicinal chemistry applications [, ].
The key features of the molecule include:
The N-butyldiethanolamine ester group likely provides solubility and biocompatibility compared to the parent compound, 4-bromo-2-fluorophenylboronic acid []. The presence of the boron atom with its vacant p orbital makes the molecule a potential Lewis acid, which can participate in reactions with Lewis bases [].
No data on the physical and chemical properties of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester, such as melting point, boiling point, solubility, or stability, is currently available.